molecular formula C8H9NO4 B1330767 5-Nitro-m-xylene-alpha,alpha'-diol CAS No. 71176-55-1

5-Nitro-m-xylene-alpha,alpha'-diol

Cat. No. B1330767
CAS RN: 71176-55-1
M. Wt: 183.16 g/mol
InChI Key: FTLFITNFXXERLN-UHFFFAOYSA-N
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Description

5-Nitro-m-xylene-alpha,alpha’-diol, also known as [3- (hydroxymethyl)-5-nitrophenyl]methanol, is used to fabricate chemical sensors for the detection of the explosive 2,4,6-trinitrotoluene by planar integrated optical waveguide attenuated total reflection spectrometry .


Molecular Structure Analysis

The molecular formula of 5-Nitro-m-xylene-alpha,alpha’-diol is C8H9NO4. It has a molecular weight of 183.16 . The SMILES string representation is OCc1cc (CO)cc (c1) [N+] ( [O-])=O .


Physical And Chemical Properties Analysis

5-Nitro-m-xylene-alpha,alpha’-diol is a solid substance with a melting point of 94-96 °C (lit.) . It has a LogP value of -0.165, indicating its solubility characteristics .

Scientific Research Applications

Application 1: Detection of Explosive 2,4,6-Trinitrotoluene

  • Specific Scientific Field : Analytical Chemistry, specifically in the field of explosive detection .
  • Summary of the Application : “5-Nitro-m-xylene-alpha,alpha’-diol” is used to fabricate a chemical sensor for the detection of the explosive 2,4,6-trinitrotoluene . This application is particularly important in security and defense sectors where the detection of explosives is critical.

Application 2: Chromatographic Analysis

  • Specific Scientific Field : Analytical Chemistry, specifically in the field of chromatography .
  • Summary of the Application : “5-Nitro-m-xylene-alpha,alpha’-diol” can be analyzed by a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions . This application is particularly important in quality control and research where the analysis of chemical compounds is critical.
  • Methods of Application or Experimental Procedures : The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

Application 3: Spectral Analysis

  • Specific Scientific Field : Spectroscopy .
  • Summary of the Application : “5-Nitro-m-xylene-alpha,alpha’-diol” can be analyzed using various spectroscopic techniques . This application is particularly important in research where the analysis of chemical compounds is critical.

Safety And Hazards

The safety data sheet for 5-Nitro-m-xylene-alpha,alpha’-diol indicates that it should be stored in a cool place . In case of accidental ingestion or contact, it is recommended to rinse the mouth with water, wash off with soap and plenty of water, and move the person into fresh air . It is classified as a Combustible Solid under the Storage Class Code 11 .

properties

IUPAC Name

[3-(hydroxymethyl)-5-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLFITNFXXERLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221379
Record name 5-Nitro-m-xylene-alpha,alpha'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-m-xylene-alpha,alpha'-diol

CAS RN

71176-55-1
Record name 5-Nitro-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71176-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-m-xylene-alpha,alpha'-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071176551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-m-xylene-alpha,alpha'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-m-xylene-alpha,alpha'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JK Park, S Lee, A Park, SJ Baek - Analytical Chemistry, 2020 - ACS Publications
The recognition capability of the identification system using Raman spectroscopy is increasing with the demands in the field. Among the various approaches that determine the identity …
Number of citations: 11 pubs.acs.org
NS Chowdari, Y Zhang, I McDonald… - Journal of Medicinal …, 2020 - ACS Publications
A series of tetrahydroisoquinoline-based benzodiazepine dimers were synthesized and tested for in vitro cytotoxicity against a panel of cancer cell lines. Structure–activity relationship …
Number of citations: 9 pubs.acs.org

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